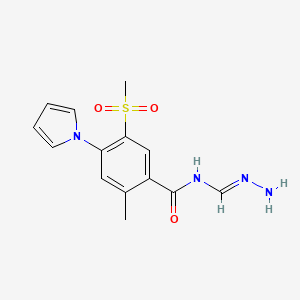
Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺是一种结构独特的复杂有机化合物,包含苯甲酰胺核心、吡咯环和多种官能团
准备方法
合成路线和反应条件
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺的合成通常涉及多个步骤,从易得的起始原料开始。该过程可能包括:
苯甲酰胺核心的形成: 这可以通过在脱水条件下,苯甲酸衍生物与胺类反应来实现。
吡咯环的引入: 吡咯环可以通过涉及适当前体的环化反应引入。
官能团修饰:
工业生产方法
该化合物的工业生产可能涉及上述合成路线的优化版本,重点关注可扩展性、成本效益和环境因素。诸如连续流动合成和绿色化学原理的使用等技术可用于提高效率并减少浪费。
化学反应分析
反应类型
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行。
取代: 亲核或亲电取代反应可以发生在分子上的不同位置,具体取决于所使用的试剂和条件。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢和其他氧化剂。
还原: 氢化锂铝、硼氢化钠和催化氢化。
取代: 卤化剂、亲核试剂和亲电试剂在适当条件下。
主要生成产物
这些反应生成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能会生成亚砜或砜,而还原可能会生成胺或醇。
科学研究应用
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺有几个科学研究应用:
化学: 用作有机合成的构建模块,并在各种化学反应中用作试剂。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,例如在开发新药中。
工业: 用于生产先进材料,并在工业过程中用作催化剂。
作用机制
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节其活性并导致各种生物效应。确切的机制取决于具体的应用和所涉及的生物系统。
相似化合物的比较
类似化合物
苯甲酰胺衍生物: 具有类似苯甲酰胺核心但具有不同官能团的化合物。
含吡咯化合物: 包含具有各种取代基的吡咯环的分子。
含磺酰基化合物: 具有连接到不同核心的磺酰基的化合物。
独特性
N-(氨基亚氨基甲基)-2-甲基-5-(甲磺酰基)-4-(1H-吡咯-1-基)-苯甲酰胺因其官能团和结构特征的特定组合而独一无二
生物活性
Benzamide, N-(aminoiminomethyl)-2-methyl-5-(methylsulfonyl)-4-(1H-pyrrol-1-yl)-, commonly referred to as Eniporide, is a compound with notable biological activity, particularly as a sodium/hydrogen exchanger (NHE) inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₆N₄O₃S
- Molecular Weight : 320.3668 g/mol
- CAS Number : 176644-21-6
Eniporide primarily functions as a selective inhibitor of the sodium/hydrogen exchanger (NHE), specifically NHE1. This inhibition leads to alterations in intracellular pH and ion homeostasis, which can impact various cellular processes including cell proliferation, apoptosis, and inflammation.
Biological Activities
-
Cardiovascular Effects :
- Eniporide has been studied for its cardioprotective effects in ischemic conditions. By inhibiting NHE1, it reduces intracellular sodium levels, which can prevent calcium overload and subsequent myocardial injury during ischemia-reperfusion events.
-
Neuroprotective Properties :
- Research indicates that Eniporide may have neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate pH and ionic balance in neurons can help mitigate excitotoxicity associated with conditions like Alzheimer's disease.
-
Anticancer Activity :
- Some studies have explored the potential of Eniporide in cancer therapy. Its influence on cellular pH can affect tumor cell metabolism and growth. In vitro assays have shown that it can enhance the efficacy of certain chemotherapeutics by altering the tumor microenvironment.
Cardiovascular Studies
A study published in the Journal of Pharmacology demonstrated that Eniporide administration significantly improved cardiac function in rat models subjected to ischemia-reperfusion injury. The compound reduced infarct size by approximately 30% compared to controls, indicating its protective role against cardiac damage .
Neuroprotection
In a model of Alzheimer's disease, Eniporide was shown to reduce neuronal cell death induced by amyloid-beta peptide exposure. The compound's ability to maintain intracellular pH levels contributed to its protective effects against excitotoxicity .
Anticancer Research
A recent investigation into the effects of Eniporide on breast cancer cell lines revealed that it inhibited cell proliferation and induced apoptosis. The study reported an IC50 value of 25 µM for cell growth inhibition, suggesting significant anticancer potential .
Research Table Summary
属性
分子式 |
C14H16N4O3S |
|---|---|
分子量 |
320.37 g/mol |
IUPAC 名称 |
N-[(E)-hydrazinylidenemethyl]-2-methyl-5-methylsulfonyl-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H16N4O3S/c1-10-7-12(18-5-3-4-6-18)13(22(2,20)21)8-11(10)14(19)16-9-17-15/h3-9H,15H2,1-2H3,(H,16,17,19) |
InChI 键 |
GREJBUKXDJNOLV-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=C(C=C1C(=O)N/C=N/N)S(=O)(=O)C)N2C=CC=C2 |
规范 SMILES |
CC1=CC(=C(C=C1C(=O)NC=NN)S(=O)(=O)C)N2C=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















